![molecular formula C17H17N3O3S2 B2516429 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide CAS No. 896686-62-7](/img/structure/B2516429.png)
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide” is a heterocyclic organic compound that has a benzothiadiazine-thione core. The benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of benzothiadiazine-1,1-dioxide derivatives involves several steps. After the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, the resulting 2-aminobenzenesulfonamides are reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiadiazine-thione core with an acetonitrile group attached to it. The benzothiadiazine-1,1-dioxide ring is a key structural feature of this compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of the nitro group, reaction with trimethyl orthoacetate, bromination of the 3-methyl group, and nucleophilic substitution .Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H7N3O2S2 and its molecular weight is 253.29.Scientific Research Applications
- “MLS001236754” exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis (programmed cell death). Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound has shown neuroprotective effects in preclinical studies. It may help protect neurons from damage caused by oxidative stress, inflammation, or other factors. Researchers are exploring its potential in treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease .
- “MLS001236754” exhibits antimicrobial properties against bacteria, fungi, and viruses. It could be a valuable candidate for developing new antibiotics or antiviral drugs. Researchers are investigating its efficacy against specific pathogens and exploring potential therapeutic applications .
- Inflammation plays a crucial role in various diseases. Studies suggest that “MLS001236754” has anti-inflammatory effects, possibly by modulating immune responses. Researchers are studying its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
- Some research indicates that the compound may have cardiovascular benefits. It could help regulate blood pressure, reduce oxidative stress, and improve endothelial function. Investigating its impact on heart health and vascular diseases is ongoing .
- Given its diverse properties, researchers are using computational methods to explore drug repurposing. By analyzing its interactions with biological targets, they aim to identify novel therapeutic applications beyond its original intended use .
Anticancer Potential
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Activity
Anti-Inflammatory Effects
Cardiovascular Health
Drug Repurposing and Computational Approaches
Future Directions
The benzothiadiazine-1,1-dioxide ring, a key structural feature of this compound, has been the subject of various research efforts due to its diverse pharmacological activities . Future research may focus on exploring these activities further and developing new therapeutic agents based on this scaffold.
properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-16(18-11-10-13-6-2-1-3-7-13)12-24-17-19-14-8-4-5-9-15(14)25(22,23)20-17/h1-9H,10-12H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAIFGVJDUCDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.